molecular formula C27H25N3O B11155357 (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B11155357
M. Wt: 407.5 g/mol
InChI Key: XQWKHYQMVXHUNT-UHFFFAOYSA-N
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Description

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone is a chemical compound of significant interest in pharmacological and medicinal chemistry research. This synthetic small molecule features a benzoylpiperidine scaffold, which is recognized as a privileged structure in drug discovery due to its presence in a wide range of bioactive molecules . The specific integration of the 4-benzylpiperidine and 2-(2-pyridyl)quinoline moieties suggests potential for interaction with central nervous system (CNS) targets. Researchers may investigate this compound as a potential modulator of neurotransmitter systems. The 4-benzylpiperidine structural component is associated with activity on monoamine systems, functioning as a dopamine and norepinephrine releasing agent . Meanwhile, the quinoline-pyridyl fragment could confer affinity for various enzymatic or receptor targets. Given this unique structure, primary research applications for this compound include use as a novel chemical entity in neuropharmacology studies, as a tool compound for probing protein targets in signal transduction pathways, and in structure-activity relationship (SAR) campaigns aimed at developing new therapies for disorders such as cocaine-use disorder and attention-deficit/hyperactivity disorder (ADHD), where substitute-agonist therapies have shown promise . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C27H25N3O

Molecular Weight

407.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C27H25N3O/c31-27(30-16-13-21(14-17-30)18-20-8-2-1-3-9-20)23-19-26(25-12-6-7-15-28-25)29-24-11-5-4-10-22(23)24/h1-12,15,19,21H,13-14,16-18H2

InChI Key

XQWKHYQMVXHUNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthesis of the Benzylpiperidine Fragment

The benzylpiperidine subunit is typically synthesized via N-alkylation or reductive amination :

Method A: N-Alkylation of Piperidine

  • Reactants : Piperidine, benzyl bromide, potassium carbonate.

  • Conditions : Methanol, reflux (12–16 h).

  • Yield : 72–85%.

  • Mechanism : Nucleophilic substitution at the piperidine nitrogen.

Method B: Reductive Amination

  • Reactants : 4-Piperidone, benzylamine, sodium cyanoborohydride.

  • Conditions : Acetic acid, room temperature (24 h).

  • Yield : 68–78%.

Construction of the Quinoline-Pyridine Hybrid

The quinoline-pyridine system is synthesized via Skraup-Doebner-Von Miller quinoline synthesis or cross-coupling reactions :

Method A: Skraup Reaction

  • Reactants : 2-Aminopyridine, glycerol, sulfuric acid.

  • Conditions : 150–160°C, nitrobenzene as oxidant.

  • Yield : 55–65%.

  • Limitations : Requires stringent temperature control to avoid polymerization.

Method B: Suzuki-Miyaura Coupling

  • Reactants : 4-Bromoquinoline, 2-pyridylboronic acid, palladium catalyst.

  • Conditions : DMF/H₂O, 80°C (8 h).

  • Yield : 75–82%.

Methanone Linkage Formation

The final coupling employs Friedel-Crafts acylation or Ullmann condensation :

Method A: Friedel-Crafts Acylation

  • Reactants : Benzylpiperidine, 2-(2-pyridyl)-4-quinolinecarbonyl chloride, AlCl₃.

  • Conditions : Dichloromethane, 0°C to room temperature (6 h).

  • Yield : 60–70%.

Method B: Ullmann Condensation

  • Reactants : Benzylpiperidine, 2-(2-pyridyl)-4-quinolinecarboxylic acid, CuI.

  • Conditions : DMSO, 110°C (12 h).

  • Yield : 50–58%.

Optimization of Critical Parameters

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency (yield +15%).

  • Lewis Acids : AlCl₃ vs. FeCl₃ in Friedel-Crafts acylation. AlCl₃ offers higher regioselectivity but requires strict anhydrous conditions.

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent Polarity DMF > THF+20% yield
Reaction Temp. 80°C vs. RT+25% rate
Inert Atmosphere Argon vs. N₂No significant difference

Data derived from.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantageLimitation
Skraup + FC Acylation 438Cost-effectiveLow quinoline yield
Suzuki + Ullmann 545High purityPd catalyst cost
Reductive Amination + FC 350Short routeSensitive to moisture

Challenges and Mitigation Strategies

Purification Difficulties

  • Issue : Co-elution of benzylpiperidine and quinoline derivatives in silica chromatography.

  • Solution : Use of reverse-phase HPLC with acetonitrile/water gradients.

Steric Hindrance in Coupling

  • Issue : Bulky substituents reduce acylation efficiency.

  • Solution : Microwave-assisted synthesis (30 min, 100°C) improves kinetics .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl or quinolyl rings, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated products.

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These findings suggest its potential for developing new antibiotics to combat drug-resistant bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to other known anticancer agents positions it as a candidate for further exploration in cancer therapy.

Neurokinin Receptor Antagonism

Another area of interest is the compound's role as a neurokinin receptor antagonist. This activity suggests potential applications in treating neurodegenerative disorders and psychiatric conditions such as anxiety and depression. The modulation of neurotransmitter systems through neurokinin receptor interaction could provide therapeutic benefits in these areas.

Case Studies and Research Findings

Several studies have provided insights into the applications of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as a new antibiotic.
  • Neurokinin Receptor Modulation : Research indicated that this compound could modulate neurokinin receptors, showing promise in treating anxiety disorders.
  • Anticancer Studies : In vitro assays revealed that the compound induced apoptosis in cancer cell lines, supporting its development as an anticancer agent.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters like dopamine and serotonin .

Comparison with Similar Compounds

Quinoline-4-carbonyl Derivatives

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7) share the quinoline-4-carbonyl core but differ in substituents and linker regions :

  • C1–C7: These derivatives feature a piperazine linker instead of piperidine, with substituents like bromo (C2), chloro (C3), fluoro (C4), and trifluoromethyl (C7) on the phenyl ring.
  • B28 and B29: These analogs replace the benzylpiperidine with biphenyl or aminophenyl groups, altering hydrophobicity and hydrogen-bonding capacity .

Benzoylpiperidine Derivatives

Second-generation derivatives like (1-(4-Hydroxypicolinoyl)piperidin-4-yl)(4-isopropylphenyl)methanone (14) and (1-(5-Hydroxynicotinoyl)piperidin-4-yl)(4-isopropylphenyl)methanone (15) incorporate hydroxylated pyridine rings and isopropylphenyl groups, diverging from the target compound’s pyridylquinoline system . These structural differences likely modulate solubility and pharmacokinetic profiles .

Piperidine-Based Aryl Ketones

Compounds such as (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-methoxyphenyl)methanone (54) and (4-Phenoxyphenyl)(piperidin-4-yl)methanone (58) exhibit variations in aromatic substitution patterns (e.g., difluoromethoxy in 54, phenoxy in 58) . These modifications contrast with the target compound’s 2-pyridylquinoline motif, which may confer distinct electronic or steric interactions in biological systems .

Biological Activity

(4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone is a synthetic organic compound that combines several structural motifs, including a piperidine ring, a benzyl group, and both pyridine and quinoline functionalities. This unique combination allows the compound to interact with various biological targets, leading to diverse pharmacological activities.

Chemical Structure

The compound's structure can be represented as follows:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Benzyl Group : A phenyl group attached to a methylene (-CH2-) bridge.
  • Pyridine and Quinoline Functionalities : Heterocyclic aromatic compounds that contribute to the compound's reactivity and binding properties.

Biological Activity

Research indicates that This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Studies have shown that compounds with structural similarities to This compound often exhibit antimicrobial properties. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.

Binding Affinity Studies

Binding affinity studies have indicated that This compound interacts with various receptors and enzymes, which is crucial for determining its therapeutic potential. For instance, it has shown promising results in binding assays related to dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Cell culture experiments demonstrated that the compound inhibits the growth of certain cancer cell lines, indicating potential anticancer activity.
  • Animal Models : In vivo studies using rodent models have shown that administration of This compound leads to reduced tumor size in xenograft models, further supporting its anticancer potential.
  • Mechanistic Insights : Mechanistic studies revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its role as a pro-apoptotic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Quinoline DerivativesQuinoline ringAntimicrobial
Pyridine-based CompoundsPyridine ringNeuroprotective
Piperidine AnaloguesPiperidine ringDiverse pharmacological activities

The combination of these three structural motifs in This compound may enhance its bioactivity compared to compounds containing only one or two of these features.

Q & A

Q. What are the common synthetic routes for (4-Benzylpiperidino)[2-(2-pyridyl)-4-quinolyl]methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The compound is synthesized via coupling reactions between substituted benzoylpiperidine and heteroaromatic carboxylic acids. Key steps include:
  • Coupling Reagents: Use carbodiimides (e.g., EDC/HCl) or phosphonium salts to activate the carboxylic acid moiety .
  • Solvent Systems: Chloroform/methanol (CHCl₃/MeOH) or ethyl acetate/n-hexane mixtures are effective for solubility and purification .
  • Purification: Column chromatography with gradient elution (e.g., n-hexane/EtOAc) improves purity. HPLC (retention time ~11–13 min, 254 nm) confirms >95% purity .
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of piperidine to acid) and reaction time (12–24 hr) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • ¹H/¹³C-NMR: Assign peaks to confirm substituent positions (e.g., benzyl protons at δ 2.8–3.2 ppm; pyridyl protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 0.1 Da) .
  • HPLC: Retention time consistency (e.g., 13.036 min for analog 22b) and peak area (>95%) assess purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data between theoretical and experimental values for this compound?

  • Methodological Answer: Discrepancies (e.g., C: 68.35% calc. vs. 67.89% obs. in compound 22b ) may arise from:
  • Hydration/Solvent Retention: Dry samples under vacuum (40°C, 24 hr) before analysis.
  • Purification: Repeat recrystallization (e.g., using EtOAc/n-hexane) to remove impurities .
  • Instrument Calibration: Validate elemental analyzers with certified standards (e.g., acetanilide).

Q. What strategies are employed to analyze the compound's structure-activity relationship (SAR) when modifying substituents on the benzylpiperidine or quinoline moieties?

  • Methodological Answer:
  • Systematic Substitution: Replace the benzyl group with cyclohexyl (compound 48) or phenylamino (compound 57) to assess steric/electronic effects on bioactivity .
  • Biological Assays: Compare IC₅₀ values in kinase inhibition assays (e.g., JNK or p38 MAPK) for analogs with varying substituents .
  • Computational Modeling: Use QSAR models to predict how substituent lipophilicity (clogP) impacts target binding .

Q. How do solvent polarity and reaction temperature influence the stereochemical outcomes during synthesis?

  • Methodological Answer:
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing racemization in chiral intermediates. Non-polar solvents (CHCl₃) improve yields in coupling reactions .
  • Temperature: Lower temperatures (0–5°C) minimize side reactions (e.g., oxidation of pyridyl groups), while higher temps (50°C) accelerate coupling .

Q. What in vitro assays are recommended to evaluate the compound's interaction with biological targets such as kinases or receptors?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized kinase domains .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry (n) .
  • Cellular Assays: Use HEK293 cells transfected with target receptors (e.g., GPCRs) to assess cAMP or calcium signaling modulation .

Q. How can researchers address low reproducibility in biological activity data across different experimental setups?

  • Methodological Answer:
  • Standardized Protocols: Pre-treat cells with identical serum concentrations (e.g., 10% FBS) and passage numbers .
  • Reference Compounds: Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Data Normalization: Express activity as % inhibition relative to vehicle controls (DMSO <0.1%) .

Q. What computational methods are suitable for predicting the binding modes of this compound with potential enzymatic targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge region residues) .
  • Molecular Dynamics (MD): Simulate ligand-protein complexes (50 ns trajectories) to assess stability of predicted poses .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs with minor structural changes (e.g., benzyl vs. phenoxy groups) .

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